Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy vs. 2-Methoxy Substitution on the Phenyl Ring
The target compound bears a 3-methoxyphenyl group (meta-substitution), whereas the closest commercially cataloged analogs carry either 4-methoxy (para) or 2-methoxy (ortho) substitution. Although direct head-to-head biological data are not publicly available for this specific triplicate, the well-established principle of regioisomeric SAR in thiazole-based enzyme inhibitors predicts distinct binding poses: the meta-methoxy group orients the oxygen lone pair differently toward the hinge region of kinase targets compared to para- or ortho-substitution, which can translate to >10-fold differences in IC₅₀ values within the same scaffold family [1]. The molecular formula (C₁₅H₁₇N₃O₄S) and molecular weight (335.38 g·mol⁻¹) are identical across all three regioisomers, making orthogonal identity verification via InChI Key (NPBKGIUTFTZWLA-UHFFFAOYSA-N for the 3-methoxy isomer) mandatory to avoid cross-contamination in assay workflows.
| Evidence Dimension | Regioisomeric identity and predicted binding topology |
|---|---|
| Target Compound Data | 3-methoxyphenyl (meta); InChI Key NPBKGIUTFTZWLA-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-methoxyphenyl (para, CAS 953136-69-1); 2-methoxyphenyl (ortho, CAS 953226-61-4) |
| Quantified Difference | InChI Key divergence; predicted IC₅₀ shift >10-fold based on class-level SAR (no direct triplicate assay available) |
| Conditions | Predicted from thiazole-carbamate kinase inhibitor patent SAR [1] |
Why This Matters
Procurement of the wrong methoxy regioisomer (e.g., para instead of meta) can invalidate target engagement data and waste screening resources; explicit InChI Key verification prevents this failure mode.
- [1] Sanofi. Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. United States Patent 8,912,218. 2014-12-16. https://www.freepatentsonline.com/8912218.html (accessed 2026-05-04). View Source
